Herbacetin Herbacetin Herbacetin is a pentahydroxyflavone that is kaempferol substituted by a hydroxy group at position 8. It is a natural flavonoid from flaxseed which exerts antioxidant, anti-inflammatory and anticancer activities. It has a role as an EC 4.1.1.17 (ornithine decarboxylase) inhibitor, an antineoplastic agent, an apoptosis inducer, an angiogenesis inhibitor, a plant metabolite, an antilipemic drug, an anti-inflammatory agent and an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor. It is a pentahydroxyflavone and a 7-hydroxyflavonol. It is functionally related to a kaempferol.
Herbacetin is a natural product found in Sinocrassula indica, Rhodiola crenulata, and other organisms with data available.
See also: Larrea tridentata whole (part of).
Brand Name: Vulcanchem
CAS No.: 527-95-7
VCID: VC21348108
InChI: InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H
SMILES:
Molecular Formula: C15H10O7
Molecular Weight: 302.23 g/mol

Herbacetin

CAS No.: 527-95-7

Cat. No.: VC21348108

Molecular Formula: C15H10O7

Molecular Weight: 302.23 g/mol

* For research use only. Not for human or veterinary use.

Herbacetin - 527-95-7

CAS No. 527-95-7
Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
IUPAC Name 3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H
Standard InChI Key ZDOTZEDNGNPOEW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

Chemical Structure and Properties

Herbacetin, chemically identified as 3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one or 8-Hydroxykaempferol, belongs to the flavonol subclass of flavonoids. It has the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol . The compound is structurally related to other flavonoids such as quercetin and kaempferol, with structural differences that contribute to its unique pharmacological profile .

Table 1: Chemical Properties of Herbacetin

PropertyValue
Chemical FormulaC15H10O7
Molecular Weight302.24 g/mol
CAS Number527-95-7
IUPAC Name3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one
Alternative Names8-Hydroxykaempferol, Isoarticulatidin, 3,4′,5,7,8-Pentahydroxyflavone
Solubility≥ 2.5 mg/mL (8.27 mM) in appropriate solvent systems

The chemical structure of herbacetin features a characteristic flavonoid backbone with hydroxyl groups at positions 3, 5, 7, and 8 of the A and C rings, and at position 4' of the B ring. The presence of the 8-hydroxyl group distinguishes herbacetin from kaempferol and significantly contributes to its unique biological activities .

Natural Sources and Distribution

Herbacetin is found in various plant species, with significant concentrations in flaxseed . It is also an active constituent of traditional Chinese medicinal plants including Ephedra sinica Stapf (MaHuang) and Sedum roseum (L.) Scop. (Hong JingTian) . These herbs have been used in traditional medicine for thousands of years - MaHuang for treating cough, asthma, fever, and edema for more than 5000 years, while Hong JingTian has been used to treat depression, fatigue, cancers, and cardiovascular diseases .

The compound exists in plants both in its free form and as glycosides. One particular glycoside form, herbacetin diglucoside, has been identified in flax and can be extracted using microwave-assisted extraction techniques . The content of herbacetin in natural sources varies significantly depending on the plant species, geographical location, growing conditions, and extraction methods employed.

Pharmacological Activities

Anti-inflammatory and Anti-asthma Effects

Recent research has demonstrated herbacetin's significant potential in treating asthma and other inflammatory conditions. In studies using lipopolysaccharide (LPS)-induced lung epithelial (BEAS-2B) cell injury models and ovalbumin (OVA)-induced asthma mouse models, herbacetin showed notable anti-inflammatory and protective effects .

Mechanistically, herbacetin inhibits asthma development by blocking the SGK1/NF-κB pathway . The compound reduces pro-inflammatory cytokine levels and attenuates airway inflammation. In OVA-induced asthma mouse models, Western blot analyses revealed that herbacetin regulates the expression of apoptosis-related proteins including Caspase-3, Bax, and Bcl-2 .

Furthermore, experiments involving SGK1 (serum and glucocorticoid-regulated kinase 1) overexpression showed increased rates of apoptosis, which herbacetin was able to reverse, indicating that herbacetin functions as an inhibitor of SGK1 . By silencing the expression of SGK1, investigators confirmed that herbacetin's anti-inflammatory effects in asthma were mediated through this pathway .

Antioxidant Properties

Herbacetin demonstrates significant antioxidant activities, which contribute to many of its pharmacological effects. Studies have shown that herbacetin possesses strong antioxidant capacity and can induce oxygen species-mediated apoptosis in certain cancer cell lines, such as hepG2 liver cancer cells . The antioxidant properties of herbacetin are likely related to its chemical structure, particularly the presence and arrangement of hydroxyl groups, which can scavenge free radicals and reactive oxygen species (ROS).

Effects on Metabolic Parameters

Beyond its anticancer and anti-inflammatory activities, herbacetin has demonstrated beneficial effects on metabolic parameters. Oral administration of herbacetin (20 mg/kg) significantly reduced body weight, plasma glucose, plasma insulin, and HOMA-IR activity in obesity-associated insulin resistant mice . These findings suggest potential applications for herbacetin in the management of metabolic disorders such as diabetes and obesity.

Mechanisms of Action

Effects on Cellular Signaling Pathways

Herbacetin affects multiple cellular signaling pathways that contribute to its diverse pharmacological activities. In colon cancer cells, herbacetin suppresses the phosphorylation of ERK1/2 and p90 RSK, and decreases activator protein-1 (AP-1) reporter activity . These effects on MAPK signaling pathways likely contribute to the compound's anticancer properties.

In the context of asthma and inflammation, herbacetin exerts its effects primarily by inhibiting the SGK1/NF-κB pathway . By inhibiting SGK1, herbacetin blocks the activation of NF-κB/p-P65, a key transcription factor involved in inflammatory responses .

Interaction with CYP450 Enzymes

Herbacetin has been identified as a potent inhibitor of cytochrome P450 (CYP450) enzymes, which play crucial roles in drug metabolism. Studies have found that herbacetin broadly blocks the activities of major CYP isoforms through different inhibitory mechanisms .

Specifically, herbacetin inhibits CYP3A4, CYP2B6, CYP2C9, and CYP2E1 in a mixed manner, while non-competitively blocking CYP2D6 . These inhibitory effects were confirmed through both human liver microsome incubation systems and recombinase reaction assays, with herbacetin exhibiting IC50 values below 10 µM for each tested isoenzyme .

The CYP450-inhibiting property of herbacetin has significant implications for drug interactions. For instance, when combined with sorafenib (a multikinase inhibitor used in cancer treatment), herbacetin significantly enhanced the apoptotic effects of sorafenib on HepG2 cells, which was associated with increased sorafenib exposure due to reduced metabolism .

Preclinical Studies and Research Findings

Table 2: Key Preclinical Studies on Herbacetin

Disease ModelStudy TypeDose/RouteKey FindingsReference
Colon Cancer (HCT116 xenograft)In vivo100 mg/kg (oral)Significant tumor growth suppression
Colon Cancer (ApcMin/+)In vivo0.4, 2 mg/kg (i.p.)Reduced polyp number and size
Colon Cancer Cell LinesIn vitroVariableGreater inhibition in cells with high ODC expression
Asthma (OVA-induced)In vivoNot specifiedImproved lung histopathology, reduced inflammation
BEAS-2B cells (LPS-induced)In vitroNot specifiedReduced inflammation, ROS, and apoptosis
Insulin ResistanceIn vivo20 mg/kg (oral)Reduced body weight, glucose, insulin, and HOMA-IR

Colon Cancer Studies

In ApcMin/+ mice (a genetic model of APC-driven colon cancer), herbacetin administration significantly decreased both the number and size of polyps . Mice treated with herbacetin at doses of 0.4 mg/kg and 2 mg/kg (administered intraperitoneally three times a week for 8 weeks) showed marked reductions in intestinal polyp formation compared to vehicle-treated controls .

In xenograft models using HCT116 colon cancer cells, oral administration of herbacetin (100 mg/kg, five times a week for approximately 3 weeks) effectively suppressed tumor growth . The treatment was initiated when tumors reached an average volume of 51.3 ± 51.6 mm³ and continued until day 35 post-inoculation.

Asthma Studies

In OVA-induced asthma mouse models, herbacetin treatment improved lung histopathology as evidenced by HE staining and reduced serum inflammatory factors measured in alveolar lavage fluid . The compound inhibited cell apoptosis, promoted cell proliferation, and reduced the generation of reactive oxygen species in lung tissues .

Detailed molecular analyses revealed that herbacetin's effects in asthma models were mediated through inhibition of the SGK1/NF-κB pathway. By silencing SGK1 expression, researchers confirmed that herbacetin functions as an inhibitor of this kinase, which subsequently blocks the NF-κB/p-P65 pathway in asthmatic airway inflammation .

Analytical Methods and Detection

For analytical purposes, high-performance liquid chromatography (HPLC) methods have been developed to quantify herbacetin in various matrices. The validation parameters for one such method used in the detection of herbacetin diglucoside from flax include:

Table 3: Analytical Method Validation Parameters for Herbacetin Detection

ParameterValue
Correlation coefficient (r²)> 0.999
Slope RSD< 1% over four weeks
Limit of Detection (LOD)0.28 µg/mL
Limit of Quantification (LOQ)0.92 µg/mL
Retention time RSD0.46%

These analytical parameters demonstrate the reliability and sensitivity of HPLC methods for herbacetin detection and quantification, which is essential for both research purposes and potential quality control in pharmaceutical applications.

Pharmacokinetics and Formulation Considerations

For drug formulation purposes, herbacetin has been solubilized in various vehicles for preclinical studies. In vivo studies have used formulations such as 0.5% DMSO or more complex vehicles like 2.5% DMSO/5% PEG 400/5% Tween-80 in 1× PBS . These formulation strategies help overcome the limited aqueous solubility of herbacetin and facilitate its administration in animal models.

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